(S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine
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Overview
Description
(S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine is a chiral amine compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center at the 4-position of the tetrahydropyran ring makes it a valuable building block for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 3,3-dimethyltetrahydro-2H-pyran-4-one using a chiral catalyst to obtain the desired enantiomer. Another approach involves the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-aldehyde with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high enantiomeric purity and yield. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3,3-Dimethyltetrahydro-2H-pyran-4-amine: The enantiomer of the compound, with similar chemical properties but different chiral configuration.
3,3-Dimethyltetrahydro-2H-pyran-4-ol: The corresponding alcohol, which can be synthesized by the reduction of the amine.
3,3-Dimethyltetrahydro-2H-pyran-4-one: The corresponding ketone, which can be used as a precursor in the synthesis of the amine.
Uniqueness
(S)-3,3-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its chiral nature and the presence of the tetrahydropyran ring
Properties
IUPAC Name |
(4S)-3,3-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWGGKYRXGDOMC-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COCC[C@@H]1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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